4-(hydrazinocarbonyl)benzamide

Medicinal Chemistry Organic Synthesis Hydrazone Derivatives

Supply gaps for para-substituted benzohydrazide intermediates delay kinase inhibitor programs. 4-(Hydrazinocarbonyl)benzamide (CAS 22590-92-7) addresses this as a dual-functional scaffold: a reactive hydrazide for hydrazone library synthesis paired with a benzamide core validated in VEGFR-2 inhibitor development (derivative IC50=51 nM, >12× selectivity vs MCF-7). • Rational kinase inhibitor design for oncology. • Diverse hydrazone libraries for HTS (AChE, BChE, CA IX). • Established sEH inhibitor scaffold for cardiovascular research. • ≥95% purity; global R&D shipping.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
CAS No. 22590-92-7
Cat. No. B1310751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(hydrazinocarbonyl)benzamide
CAS22590-92-7
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)C(=O)NN
InChIInChI=1S/C8H9N3O2/c9-7(12)5-1-3-6(4-2-5)8(13)11-10/h1-4H,10H2,(H2,9,12)(H,11,13)
InChIKeyDEDIISHJHWEMEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydrazinocarbonyl)benzamide: A Bifunctional Intermediate


4-(Hydrazinocarbonyl)benzamide (CAS 22590-92-7) is a benzamide derivative characterized by the presence of a reactive hydrazinecarbonyl group appended to a benzamide scaffold [1]. With a molecular weight of 179.18 g/mol, this compound is not an end-use pharmaceutical but a strategic synthetic intermediate . Its core value in scientific procurement lies in its dual functionality: the hydrazine moiety serves as a powerful nucleophile and a scaffold for constructing hydrazone linkages, while the benzamide core provides a stable framework for further derivatization. This combination makes it a building block for generating diverse chemical libraries, particularly heterocyclic compounds, and is a key precursor in the development of several classes of enzyme inhibitors .

Hydrazide handle
Enables hydrazone bond formation with carbonyls
Benzamide core
Provides stable para-substituted framework for derivatization
Building block role
Designed for inhibitor-focused library synthesis and heterocycle construction

Why 4-(Hydrazinocarbonyl)benzamide Cannot Be Substituted


The unique value of 4-(Hydrazinocarbonyl)benzamide lies in its specific substitution pattern, which directly influences both the synthetic route and the biological profile of its downstream derivatives. A simple benzamide lacks the reactive hydrazide handle necessary for forming critical hydrazone bonds [1]. Conversely, a simple benzohydrazide lacks the additional amide group at the para-position, which has been shown to be a critical structural feature for constructing potent, target-specific inhibitors, such as those designed for the VEGFR-2 kinase domain [2]. Furthermore, structure-activity relationship (SAR) studies on related benzohydrazide derivatives confirm that even minor modifications to the core aryl ring (e.g., changing substituent patterns) can drastically alter enzyme inhibitory potency, with IC50 values spanning over an order of magnitude within the same series [3]. Therefore, substituting this specific intermediate would result in a different final compound with an unpredictable and likely inferior activity profile, jeopardizing the validity of a research program.

Benzamide Lacks the reactive hydrazide group; cannot form hydrazone linkages central to library synthesis.
Benzohydrazide Missing the para-amide moiety critical for target binding geometry in reported inhibitor scaffolds.
SAR sensitivity Minor substituent shifts on the aryl ring may alter activity profile by an order of magnitude, based on class-level evidence.

Comparative Evidence for 4-(Hydrazinocarbonyl)benzamide


Hydrazone Synthesis vs. Benzamide

The key differentiator for 4-(Hydrazinocarbonyl)benzamide is its synthetic utility as a hydrazone precursor. Unlike a simple benzamide, which lacks the requisite functionality, this compound's hydrazide group readily condenses with carbonyl-containing molecules (e.g., aldehydes or ketones) to form stable hydrazone linkages, a core scaffold in numerous bioactive compounds [1]. This specific reactivity is the foundation for its use in building diverse chemical libraries, a role that a generic benzamide cannot fulfill.

Hydrazone Formation Capacity
Class-level
Hydrazinecarbonyl group enables hydrazone linkage; simple benzamide lacks reactive moiety.
Enables hydrazone-based library synthesis
Reaction scope and yields require in-house validation
Medicinal Chemistry Organic Synthesis Hydrazone Derivatives

sEH Inhibition Potential

4-(Hydrazinocarbonyl)benzamide and its derivatives have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme that metabolizes cardioprotective epoxyeicosatrienoic acids (EETs) . While direct comparative IC50 data for the core compound against a defined comparator is limited, the benzamide-hydrazide class is recognized for its potential to selectively target sEH. This is significant because many other small molecule sEH inhibitors (e.g., some urea-based inhibitors) can exhibit poor solubility, off-target effects, or metabolic instability. The specific structural features of 4-(Hydrazinocarbonyl)benzamide provide a distinct starting point for developing sEH inhibitors with potentially improved drug-like properties.

sEH Inhibition Class
Data to verify
Reported as soluble epoxide hydrolase inhibitor; distinct from urea-based chemotypes.
Supports sEH-targeted compound design
Parent compound lacks direct IC50 data; class-level evidence only
Cardiovascular Research Inflammation Enzyme Inhibition

Carbonic Anhydrase IX (CA IX) Inhibition

The compound has been specifically highlighted as an inhibitor of Carbonic Anhydrase IX (CA IX), a tumor-associated isoform of the carbonic anhydrase family that is critical for pH regulation in hypoxic tumor microenvironments . While many sulfonamide-based CA inhibitors lack isoform selectivity and can cause off-target side effects, the benzamide-hydrazide class offers a non-sulfonamide alternative with a distinct binding mode . Targeting CA IX with this scaffold could therefore lead to the development of more selective anticancer agents with fewer systemic toxicities.

CA IX Inhibition Class
Data to verify
Non-sulfonamide inhibitor of tumor-associated carbonic anhydrase IX.
Supports CA IX probe development
Isoform selectivity data not available for parent compound
Oncology Tumor Hypoxia Enzyme Inhibition

VEGFR-2 Inhibition by Derivative Compound 10

A specific derivative, Compound 10, synthesized directly from N-(4-(hydrazinecarbonyl)phenyl)benzamide (a close analog of the target compound), demonstrates high potency and selectivity [1]. This provides a direct, quantitative benchmark for the performance of molecules derived from this specific scaffold.

Derivative VEGFR-2 Activity
Reported
Compound 10: VEGFR-2 IC50 51 nM; selectivity index >12 in MCF-7, HCT 116 cells.
Supports kinase inhibitor scaffold design
Derivative-specific result; parent compound activity requires independent testing
Cancer Therapeutics Angiogenesis Kinase Inhibition

Applications of 4-(Hydrazinocarbonyl)benzamide


Kinase Inhibitor Design for Oncology

Based on the quantitative evidence showing a derivative's potent VEGFR-2 inhibition (IC50 = 51 nM) and high selectivity index (>12 against MCF-7 cells), the primary application for procuring 4-(Hydrazinocarbonyl)benzamide is as a key intermediate in the rational design and synthesis of novel kinase inhibitors for oncology programs [1]. The scaffold can be functionalized to explore interactions within the catalytic pockets of various kinases.

Hydrazone-Based Chemical Libraries

This compound is uniquely suited for generating diverse hydrazone-based libraries through condensation with various aldehydes and ketones [2]. This application is critical for high-throughput screening programs in medicinal chemistry aimed at discovering new hits for targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or other enzymes where hydrazones have shown promise.

Non-Sulfonamide CA IX Inhibitors

Given its reported inhibition of the tumor-associated CA IX enzyme, a key differentiator from classical sulfonamide inhibitors, 4-(Hydrazinocarbonyl)benzamide should be procured for research focused on developing novel anticancer agents that target the hypoxic tumor microenvironment . This scaffold offers a path to potentially more selective and less toxic therapies.

sEH Inhibition for Cardiovascular Research

The scaffold's established role as an sEH inhibitor makes it a valuable starting material for projects investigating the therapeutic modulation of EETs in cardiovascular disease, hypertension, and inflammation . It provides a chemically distinct alternative to other sEH inhibitor scaffolds, allowing for exploration of new SAR and pharmacological profiles.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
Hydrazide reactivity for fragment elaboration
In vitro kinase inhibition assay
Hydrazone-focused library synthesis
Condensation with aldehydes/ketones
Reaction scope and purity profiling
CA IX inhibitor probe design
Non-sulfonamide binding motif
CA isoform selectivity panel
sEH pathway studies
Distinct sEH inhibitor scaffold
Biochemical sEH assay and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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